The synthesis of 8-((2,3-dihydroxypropyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves multiple steps typically including the formation of the purine ring followed by the introduction of substituents. A common method includes:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity but are often proprietary or found in specialized literature .
The molecular structure of 8-((2,3-dihydroxypropyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione features a purine core with various substituents:
The compound's structural formula can be represented in various formats including SMILES notation: CC(C)C1=NC(=O)N(C(=O)c2ncnc1C(=O)c2)C(CO)CO
.
8-((2,3-dihydroxypropyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione can participate in several chemical reactions typical for purines:
These reactions are essential for modifying the compound for specific biological applications or enhancing its pharmacological properties .
The mechanism of action for 8-((2,3-dihydroxypropyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is primarily linked to its interaction with purinergic receptors. As a purine derivative:
Research indicates that such compounds can influence cellular signaling pathways related to inflammation and immune response .
The physical properties of 8-((2,3-dihydroxypropyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione include:
Chemical properties include:
These properties are crucial for determining suitable storage conditions and potential applications in formulations .
8-((2,3-dihydroxypropyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific applications:
Continued research into this compound may reveal further therapeutic potentials and applications across various fields of medicine .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2